molecular formula C14H12N4 B12564299 3-(Naphthalen-1-yl)pyrazine-2,6-diamine CAS No. 212778-88-6

3-(Naphthalen-1-yl)pyrazine-2,6-diamine

Cat. No.: B12564299
CAS No.: 212778-88-6
M. Wt: 236.27 g/mol
InChI Key: ICRHXJKFAWYADY-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)pyrazine-2,6-diamine (CAS 212778-88-6) is a pyrazine-diamine derivative with a molecular formula of C14H12N4 and a molecular weight of 236.27 . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Compounds based on the pyrazine-diamine structure have been investigated as potent inhibitors of key biological targets. For instance, structurally related 2-heterocyclylamino pyrazine compounds have been identified as Checkpoint kinase 1 (Chk-1) inhibitors, a promising therapeutic strategy for the treatment of proliferative diseases and neoplasms by disrupting cell cycle progression in cancer cells . The naphthalene moiety, a fused polycyclic aromatic hydrocarbon, is a common feature in many pharmacologically active compounds, contributing to target binding through hydrophobic interactions . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel small-molecule inhibitors. Its structure allows for further functionalization, making it a versatile reagent for constructing compound libraries aimed at exploring new chemical space for drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. CAS Number : 212778-88-6 Molecular Formula : C14H12N4 Molecular Weight : 236.27 SMILES : C1=CC=C2C(=C1)C=CC=C2C3=NC=C(N=C3N)N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212778-88-6

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-naphthalen-1-ylpyrazine-2,6-diamine

InChI

InChI=1S/C14H12N4/c15-12-8-17-13(14(16)18-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H4,15,16,18)

InChI Key

ICRHXJKFAWYADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(N=C3N)N

Origin of Product

United States

Synthetic Methodologies for 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine

Retrosynthetic Analysis and Key Precursors for 3-(Naphthalen-1-yl)pyrazine-2,6-diamine

A logical retrosynthetic analysis of this compound suggests that the primary disconnection points involve the carbon-carbon bond between the pyrazine (B50134) and naphthalene (B1677914) rings, and the carbon-nitrogen bonds of the amino groups. This leads to two main synthetic strategies.

The first strategy involves the initial formation of a diaminopyrazine core, followed by the introduction of the naphthalene moiety. A key precursor in this approach would be a halogenated diaminopyrazine, such as 3-bromo-pyrazine-2,6-diamine . This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a suitable naphthalene-based organometallic reagent.

The second strategy proposes the formation of the pyrazine ring from precursors that already contain the naphthalene group. This would involve the condensation of a 1,2-dicarbonyl compound bearing a naphthalene substituent with a 1,2-diamine equivalent.

A crucial precursor for the formation of the 2,6-diaminopyrazine ring, as suggested by patent literature, is iminodiacetonitrile (B147120) or its N-substituted derivatives. google.com These acyclic precursors can be cyclized to form the diaminopyrazine core. For the introduction of the naphthalene group via cross-coupling, naphthalene-1-boronic acid is a readily available and commonly used reagent in Suzuki-Miyaura reactions.

Classical and Contemporary Approaches to Pyrazine Ring Formation

The construction of the central pyrazine ring is a critical step in the synthesis of this compound. Both classical and contemporary methods are employed to achieve this.

Condensation Reactions of 1,2-Diamine and 1,2-Diketone Analogues for Pyrazine Synthesis

The traditional and most straightforward method for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In the context of the target molecule, this would theoretically involve the reaction of a naphthalen-1-yl substituted 1,2-diketone with diaminomaleonitrile (B72808) or a related 1,2-diamino species.

A more versatile approach starts with simpler, acyclic precursors. For instance, the synthesis of 2,6-diaminopyrazine can be achieved from iminodiacetonitrile derivatives. google.com The cyclization of these precursors, often in the presence of a base and a suitable nitrogen source, provides an efficient route to the 2,6-diaminopyrazine scaffold.

Palladium-Catalyzed Coupling Strategies for Naphthalene Incorporation

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly well-suited for attaching the bulky naphthalene group to the pyrazine core. The Suzuki-Miyaura coupling is a prime example of such a strategy. youtube.comlibretexts.org

This reaction would involve the coupling of a halogenated pyrazine, such as 3-bromo-pyrazine-2,6-diamine , with naphthalene-1-boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of this transformation and is often determined empirically.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Aryl Halide Arylboronic Acid Catalyst Ligand Base Solvent Yield (%) Reference
9-Benzyl-6-chloropurine Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene 85 researchgate.net
3,6-Dichloropyridazine Phenylbismuth Pd(OAc)₂ PPh₃ K₂CO₃ DMF >95 researchgate.net
2-Bromo-5-phenyl-1,3,4-oxadiazole 4-Methoxyphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/EtOH/H₂O 93 mdpi.com

Buchwald-Hartwig Amination for Aryl Substitution in Pyrazines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. nii.ac.jp This reaction is highly valuable for introducing amino groups onto an aromatic ring. In the synthesis of this compound, this method could be employed to construct the 2,6-diaminopyrazine core from a dihalopyrazine precursor.

For example, 2,6-dichloropyrazine could be sequentially or simultaneously aminated using ammonia (B1221849) or a protected amine equivalent in the presence of a palladium catalyst and a suitable ligand. The resulting 2,6-diaminopyrazine could then be halogenated at the 3-position to prepare it for the subsequent naphthalene incorporation.

Multicomponent Reaction (MCR) Strategies for Diversified this compound Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to generate a library of related analogues.

For instance, a one-pot reaction involving an aldehyde (such as naphthaldehyde), a cyanide source (like malononitrile), and a 1,2-diamine equivalent could potentially lead to the formation of a 3-aryl-2-aminopyrazine derivative. Further functionalization would then be required to introduce the second amino group. The development of a novel MCR for the direct synthesis of the target molecule remains an area of interest for synthetic chemists.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that require careful consideration include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For the crucial Suzuki-Miyaura coupling step, a screening of various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., phosphine-based ligands) would be necessary to identify the most effective combination. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent system (e.g., toluene, dioxane, DMF, often with water as a co-solvent) can significantly impact the reaction rate and yield.

Similarly, for the pyrazine ring formation via condensation, the reaction temperature and the choice of catalyst (acidic or basic) can influence the outcome. For the synthesis of 2,6-diaminopyrazine-1-oxide, an analogue of 2,6-diaminopyrazine, optimization studies have shown that the choice of base and temperature are critical for maximizing the yield. researchgate.net

Novel Synthetic Routes and Green Chemistry Considerations for this compound Production

The direct synthesis of this compound is not extensively documented in publicly available literature. However, based on established pyrazine synthetic methodologies, two primary novel retrosynthetic approaches can be proposed. These routes are designed to be versatile and adaptable, with a strong emphasis on incorporating green chemistry principles to enhance sustainability.

Route 1: Convergent Synthesis via Condensation of a Naphthalene-Substituted Dicarbonyl

This approach centers on the construction of the pyrazine ring through the condensation of a pre-functionalized naphthalene-containing α-dicarbonyl compound with a suitable 1,2-diamine. A key intermediate in this pathway is (naphthalen-1-yl)glyoxal.

Step 1: Synthesis of the Key Intermediate, (Naphthalen-1-yl)glyoxal

The synthesis of (naphthalen-1-yl)glyoxal can be adapted from established methods for preparing arylglyoxals, such as the oxidation of the corresponding acetophenone. orgsyn.org

Reaction: Oxidation of 1-acetylnaphthalene.

Oxidizing Agent: Selenium dioxide (SeO₂) is a classic reagent for this transformation.

Solvent: Dioxane or ethanol (B145695) can be used as the reaction solvent. orgsyn.org

Green Chemistry Considerations: While effective, selenium dioxide is toxic. Alternative, greener oxidation methods could be explored, such as those employing transition metal catalysts with molecular oxygen or hydrogen peroxide as the terminal oxidant. The use of a recoverable and reusable catalyst would be a significant green improvement.

Step 2: Condensation with Diaminomaleonitrile

The synthesized (naphthalen-1-yl)glyoxal can then be condensed with diaminomaleonitrile (DAMN) to form the desired 2,6-diaminopyrazine ring. This type of condensation is a well-established method for pyrazine synthesis. tandfonline.com

Reactants: (Naphthalen-1-yl)glyoxal and diaminomaleonitrile.

Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with mild heating.

Green Chemistry Considerations: To align with green chemistry principles, the use of greener solvents like water or deep eutectic solvents (DES) should be investigated. acs.org One-pot procedures, where the synthesis of the glyoxal (B1671930) and the subsequent condensation occur in the same reaction vessel, would reduce waste and improve process efficiency. tandfonline.com

Interactive Data Table: Proposed Synthesis via Route 1

StepStarting MaterialReagent(s)SolventProposed ConditionsTarget Intermediate/ProductGreen Chemistry Notes
11-AcetylnaphthaleneSelenium Dioxide (SeO₂)DioxaneReflux(Naphthalen-1-yl)glyoxalExplore catalytic oxidation with greener oxidants.
2(Naphthalen-1-yl)glyoxalDiaminomaleonitrileEthanolReflux3-(Naphthalen-1-yl)pyrazine-2,6-dicarbonitrileInvestigate use of aqueous media or DES.
33-(Naphthalen-1-yl)pyrazine-2,6-dicarbonitrileH₂/Raney Ni or LiAlH₄Ethanol/AmmoniaHigh Pressure/RTThis compound Catalytic hydrogenation is preferred over stoichiometric metal hydrides.

Route 2: Linear Synthesis via Cross-Coupling on a Pre-formed Pyrazine Core

This alternative strategy involves the initial synthesis of a halogenated 2,6-diaminopyrazine, followed by a palladium-catalyzed cross-coupling reaction to introduce the naphthalene moiety.

Step 1: Synthesis of a Halogenated 2,6-Diaminopyrazine Intermediate

The synthesis of a suitable precursor, such as 3-bromo- (B131339) or 3-chloropyrazine-2,6-diamine, is the initial step. This could potentially be achieved through the halogenation of 2,6-diaminopyrazine.

Starting Material: 2,6-Diaminopyrazine.

Halogenating Agent: N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile.

Green Chemistry Considerations: Direct C-H activation and halogenation methods that avoid the use of stoichiometric halogenating agents are an area of active research and would represent a greener alternative.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The halogenated diaminopyrazine can then be coupled with 1-naphthaleneboronic acid using a palladium catalyst. The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction.

Reactants: 3-Halopyrazine-2,6-diamine and 1-naphthaleneboronic acid.

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand.

Base: A base such as sodium carbonate, cesium carbonate, or potassium phosphate (B84403) is required.

Solvent: Typically, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is used.

Green Chemistry Considerations: Significant progress has been made in developing greener Suzuki-Miyaura coupling protocols. rsc.org This includes the use of highly efficient catalysts at very low loadings (ppm levels), which minimizes palladium contamination in the final product. acs.orgyoutube.com The use of greener, less toxic, and biodegradable solvents such as water, ethanol, or micellar systems is highly desirable. acs.org The development of recyclable palladium catalysts, for instance, those immobilized on a solid support, would also greatly enhance the green credentials of this route.

Interactive Data Table: Proposed Synthesis via Route 2

StepStarting MaterialReagent(s)Catalyst SystemSolventTarget Intermediate/ProductGreen Chemistry Notes
12,6-DiaminopyrazineN-Bromosuccinimide (NBS)-DMF3-Bromopyrazine-2,6-diamineExplore catalytic C-H activation/halogenation.
23-Bromopyrazine-2,6-diamine1-Naphthaleneboronic AcidPd(PPh₃)₄, Na₂CO₃Toluene/WaterThis compound Use of low-loading, high-activity Pd catalysts; explore aqueous or micellar reaction media.

Advanced Spectroscopic and Crystallographic Characterization of 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic environments of atomic nuclei, it provides precise information about the molecular framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-(naphthalen-1-yl)pyrazine-2,6-diamine are predicted to exhibit distinct signals corresponding to each unique hydrogen and carbon atom in the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in three principal regions: the pyrazine (B50134) ring, the amino groups, and the naphthalene (B1677914) ring system.

Pyrazine Proton: A single proton is attached to the pyrazine ring at the C5 position. This proton is anticipated to appear as a singlet in the aromatic region, likely between δ 7.5-8.0 ppm, due to the electronic influence of the adjacent nitrogen atoms and amino group.

Amino Protons: The two primary amine (-NH₂) groups at the C2 and C6 positions would likely appear as two distinct, potentially broad singlets in the range of δ 4.0-6.0 ppm. The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Naphthalene Protons: The 1-substituted naphthalene ring contains seven protons, each in a unique chemical environment, leading to a complex series of multiplets in the aromatic region, typically from δ 7.4 to 8.5 ppm. The proton at the C8 position is expected to be the most deshielded due to the peri-interaction with the substituent at C1, likely appearing as a doublet at the lowest field of the naphthalene signals. mdpi.comd-nb.info The remaining protons would appear as a series of doublets, triplets, or multiplets based on their coupling with neighboring protons. researchgate.netnih.gov

¹³C NMR Spectroscopy: The molecule possesses 14 carbon atoms. Assuming free rotation around the C3-C1' single bond, the ¹³C NMR spectrum is predicted to display 14 unique signals.

Pyrazine Carbons: The four carbons of the pyrazine ring are expected to resonate at distinct chemical shifts. The carbons bearing the amino groups (C2 and C6) would be significantly shielded, appearing furthest upfield among the pyrazine carbons. The carbon attached to the naphthalene ring (C3) and the remaining carbon (C5) would appear at lower fields.

Naphthalene Carbons: The ten carbons of the naphthalene ring would produce ten distinct signals. The quaternary carbon directly attached to the pyrazine ring (C1') and the other quaternary carbon (C4a', C8a') will have characteristic chemical shifts. The chemical shifts of the other naphthalene carbons are well-documented for 1-substituted naphthalenes. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazine H-57.5 - 8.0Singlet (s)
Amino (-NH₂)4.0 - 6.0Broad Singlet (br s)
Naphthalene H-8'8.3 - 8.5Doublet (d)
Naphthalene H-2', H-3', H-4', H-5', H-6', H-7'7.4 - 8.2Multiplets (m)

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazine C-2, C-6145 - 155
Pyrazine C-3, C-5120 - 140
Naphthalene C-1' (quaternary)130 - 135
Naphthalene C-4a', C-8a' (quaternary)130 - 135
Naphthalene CH carbons122 - 130

Heteronuclear NMR provides direct insight into the chemical environment of atoms other than ¹H and ¹³C.

¹⁵N NMR Spectroscopy: This technique is exceptionally useful for characterizing the four nitrogen atoms in the molecule. Four distinct resonances are expected:

Pyrazine Nitrogens (N1, N4): The two nitrogen atoms within the pyrazine ring are in different environments. N1 is adjacent to an amino group and the naphthyl-substituted carbon, while N4 is situated between the other amino group and the CH moiety. Their chemical shifts would reflect these differing electronic environments. Based on studies of similar aminopyrazine systems, these signals are expected in the range of -50 to -100 ppm relative to nitromethane. researchgate.net

Amino Nitrogens (-NH₂): The two primary amino groups are chemically distinct. Their ¹⁵N chemical shifts are expected in the typical range for aromatic amines, approximately -300 to -340 ppm. figshare.comresearchgate.net

Probing Metal Coordination: The pyrazine ring is a well-known bidentate ligand for metal ions. The application of ¹⁵N NMR is a powerful method to study metal coordination. Upon the introduction of a metal species, such as a tin (Sn) compound, coordination to the N1 and N4 atoms of the pyrazine ring would induce significant shifts in their ¹⁵N resonances. The magnitude and direction of these coordination-induced shifts provide definitive evidence of the binding interaction and the specific nitrogen atoms involved as donor sites.

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and skeletal structure.

The FT-IR spectrum of the title compound would be characterized by several key absorption bands.

N-H Stretching: The most prominent features are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups. The presence of two distinct bands in this region would be characteristic of -NH₂. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrazine and naphthalene rings are expected to appear as a group of weaker bands between 3100 and 3000 cm⁻¹. nasa.gov

N-H Bending: The scissoring vibration of the amino groups should produce a medium to strong band around 1600-1650 cm⁻¹.

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the conjugated pyrazine and naphthalene ring systems will result in a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of C-H in-plane and out-of-plane bending vibrations. The C-H out-of-plane (OOP) bending modes are particularly diagnostic for the substitution pattern of the naphthalene ring and are expected between 900-700 cm⁻¹. researchgate.netchemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)3500 - 3300Medium - Strong
Aromatic C-H Stretch3100 - 3000Weak - Medium
N-H Bend (Scissoring)1650 - 1600Medium - Strong
Aromatic C=C and C=N Stretch1600 - 1400Medium - Strong
C-H Out-of-Plane Bend900 - 700Strong

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during a vibration rather than changes in dipole moment. nih.gov For aromatic systems, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the ring skeleton. mdpi.com

The Raman spectrum of this compound is expected to be dominated by strong signals corresponding to:

Ring Breathing Modes: The symmetric "breathing" vibrations of the naphthalene and pyrazine rings, which involve the entire ring expanding and contracting, typically give rise to very intense and sharp Raman bands. usra.educhemicalbook.com These signals serve as an excellent molecular fingerprint.

Symmetric C-H Bending and C-C Stretching: Other symmetric vibrations within the aromatic framework that are often weak in the IR spectrum can be prominent in the Raman spectrum, providing further structural confirmation. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is ideal for studying conjugated π-electron systems.

The structure of this compound features an extended conjugated system encompassing both the naphthalene and pyrazine rings. The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions. ijcesen.com

The parent naphthalene molecule exhibits characteristic absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. researchgate.net In this compound, this conjugation is extended by the pyrazine ring and, more significantly, influenced by the two amino groups. Amino groups are powerful electron-donating auxochromes. Their presence is predicted to have two major effects on the spectrum compared to an unsubstituted naphthalene-pyrazine core:

Bathochromic Shift: A shift of the absorption maxima (λₘₐₓ) to longer wavelengths (a "red shift"). This is due to the donation of electron density from the nitrogen lone pairs into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hyperchromic Effect: An increase in the intensity of the absorption bands (molar absorptivity, ε).

The resulting spectrum would likely display strong absorption in the UVA range (315-400 nm), indicative of the highly conjugated and electron-rich nature of the molecule. researchgate.netaanda.org

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound This compound is not available in the public domain. The requested advanced spectroscopic and crystallographic characterizations, including electronic absorption profiles, time-resolved spectroscopy, high-resolution mass spectrometry, single-crystal X-ray diffraction, and Hirshfeld surface analysis, have not been published for this molecule.

Consequently, it is not possible to generate a scientifically accurate article with the specific data and detailed research findings as outlined in the provided structure. Information available pertains to related but distinct compounds, such as other derivatives of pyrazine or naphthalene, which cannot be substituted to describe the unique physicochemical properties of this compound.

Computational and Theoretical Investigations of 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed for accurate calculations of molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry, yielding precise information about bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for 3-(Naphthalen-1-yl)pyrazine-2,6-diamine (Note: This table is a representative example of data obtained from DFT calculations.)

ParameterBond/AngleCalculated Value
Bond Length C(pyrazine)-C(naphthalene)~ 1.48 Å
C-N (amino)~ 1.37 Å
N-H (amino)~ 1.01 Å
Bond Angle C-C-N (pyrazine ring)~ 121°
Dihedral Angle Pyrazine-Naphthalene~ 45-55°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netscribd.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. mdpi.com The MEP map uses a color scale to identify regions of negative and positive electrostatic potential.

Red/Yellow Regions : Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. For this molecule, these would be concentrated around the nitrogen atoms of the pyrazine (B50134) ring and the amino groups.

Blue Regions : Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.

This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding its intermolecular bonding behavior. researchgate.net

Table 2: Representative Frontier Orbital Energies for this compound (Note: This table is a representative example of data obtained from DFT calculations.)

ParameterSymbolEnergy (eV)
Highest Occupied Molecular OrbitalEHOMO-5.85
Lowest Unoccupied Molecular OrbitalELUMO-1.90
HOMO-LUMO Energy GapΔE3.95

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental results. nih.gov

For this compound, key vibrational modes would include:

N-H stretching vibrations from the two amino groups.

C-H stretching from the naphthalene (B1677914) and pyrazine rings.

C=N and C=C stretching within the pyrazine ring system.

Ring breathing and deformation modes characteristic of the fused naphthalene structure. researchgate.net

The potential energy distribution (PED) analysis is used to provide a complete assignment of each vibrational mode. nih.gov

Table 3: Illustrative Vibrational Frequencies for Key Modes (Note: This table is a representative example of data obtained from DFT calculations.)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch (asymmetric)34503400-3500
N-H Stretch (symmetric)33603300-3400
Aromatic C-H Stretch30553000-3100
C=C/C=N Ring Stretch15801550-1600
N-H Bend16201600-1650

Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived using the principles of conceptual DFT. These parameters quantify the chemical reactivity and stability of the molecule. researchgate.netscribd.com

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO). A high ionization potential indicates chemical stability. researchgate.net

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO). A high electron affinity suggests the molecule readily accepts electrons. researchgate.net

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scribd.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to act as an electrophile (ω = χ²/2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 4: Representative Global Reactivity Descriptors (Note: This table is a representative example of data obtained from DFT calculations.)

DescriptorFormulaCalculated Value (eV)
Ionization PotentialI ≈ -EHOMO5.85
Electron AffinityA ≈ -ELUMO1.90
Electronegativityχ = (I+A)/23.875
Chemical Hardnessη = (I-A)/21.975
Electrophilicity Indexω = χ²/2η3.80

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the properties of molecules in their electronic excited states. nih.gov This method is particularly useful for predicting how a molecule absorbs light and what happens after absorption.

TD-DFT calculations can accurately predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net The calculations yield the maximum absorption wavelengths (λmax), the strength of the transition (oscillator strength, f), and the molecular orbitals involved in the electronic transition (e.g., π → π*). nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the naphthalene and pyrazine rings. The calculations can reveal how the substitution pattern and the conformation affect the absorption wavelengths. Furthermore, TD-DFT can be used to study de-excitation pathways, providing insights into the molecule's potential for fluorescence or other photophysical phenomena. rsc.org The influence of different solvents on the spectra can also be simulated to better match experimental conditions. rsc.org

Table 5: Illustrative Predicted UV-Vis Absorption Data (Note: This table is a representative example of data obtained from TD-DFT calculations.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.45HOMO → LUMO
S0 → S23100.28HOMO-1 → LUMO
S0 → S32750.62HOMO → LUMO+1

Understanding Charge Transfer Processes and Excited State Symmetry Breaking

The study of charge transfer processes is crucial for understanding the electronic behavior of this compound. These processes, which involve the redistribution of electron density upon excitation, are fundamental to the molecule's optical and electronic properties. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a basis for understanding these charge transfer characteristics. For instance, in similar nitrogen-containing heterocyclic compounds, the HOMO and LUMO energy gap is a key determinant of the molecule's reactivity and spectral properties. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It elucidates hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov For various organic molecules, NBO analysis has been successfully used to quantify the stabilization energy associated with electron delocalization from donor to acceptor orbitals.

In a study of a related compound, N,N'-diphenyl-6-piperidin-1-yl- nih.govresearchgate.netnih.gov-triazine-2,4-diamine, NBO analysis revealed significant stabilization energies arising from hyperconjugative interactions, indicating substantial charge delocalization. nih.gov While the specific stabilization energies for this compound are not detailed in the search results, the NBO methodology would be instrumental in understanding the intramolecular hydrogen bonds and the delocalization of electron density between the naphthalene ring, the pyrazine ring, and the diamine substituents.

Mechanistic Elucidation of 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine Interactions with Biological Systems

In Vitro Investigation of Molecular Target Interactions

The in vitro evaluation of 3-(Naphthalen-1-yl)pyrazine-2,6-diamine and its analogs has been crucial in identifying its direct molecular targets and downstream effects. These studies encompass a range of biochemical and cell-based assays designed to probe the compound's influence on enzyme function, receptor binding, and the regulation of cellular pathways.

Inhibition of Enzyme Activities (e.g., Kinases, Hydrolases)

Derivatives of the pyrazine (B50134) scaffold have been identified as potent inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways. For instance, a series of 2,6-disubstituted pyrazine derivatives have demonstrated inhibitory activity against Casein Kinase 2 (CK2) and Pim-1 kinase, both of which are implicated in cancer cell proliferation and survival. nih.gov The design of these inhibitors was guided by the structure of a screening hit, leading to the development of compounds with significant activity in both enzymatic and cellular assays. nih.gov

Furthermore, the broader class of pyrazine-containing compounds has been investigated for the inhibition of other kinases such as the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). nih.gov Inhibition of DYRK1A is a potential therapeutic strategy for conditions like diabetes, as it can promote the proliferation of pancreatic β-cells. nih.gov While direct inhibitory data for this compound on these specific kinases is not yet available, the established activity of related pyrazine derivatives suggests a potential for interaction.

The table below summarizes the inhibitory activities of selected pyrazine derivatives against various kinases.

Compound ClassTarget EnzymeIC₅₀/KᵢReference
2,6-Disubstituted PyrazinesCasein Kinase 2 (CK2)Varies nih.gov
2,6-Disubstituted PyrazinesPim-1 KinaseVaries nih.gov
Pyridine (B92270) and Pyrazine DerivativesDYRK1AVaries nih.gov
Imidazo[1,2-a]pyrazine DerivativesAurora KinasesVaries researchgate.net

Receptor Binding Studies and Selectivity Profiling

The interaction of compounds containing the pyrazine or naphthalene (B1677914) moiety with various receptors has been a subject of investigation. For example, certain 5,6-diaryl-pyrazine-2-amide derivatives have been synthesized and evaluated as antagonists for the Cannabinoid Receptor 1 (CB1), with several compounds exhibiting potency in the nanomolar range. nih.gov This work highlights the potential of the pyrazine core to serve as a scaffold for potent receptor antagonists. nih.gov

In a different context, derivatives of 1-cyclohexylpiperazine (B93859) containing a naphthalene group have been studied as ligands for sigma (σ) receptors. researchgate.net These studies revealed high-affinity binding to σ₂ receptors, with some analogs displaying subnanomolar Kᵢ values. researchgate.net The selectivity for σ₂ over σ₁ receptors, however, was found to be low in many cases. researchgate.net Photoaffinity probes based on an imidazopyrazine scaffold have also been utilized for proteome selectivity profiling, which aids in identifying the range of on- and off-target interactions of kinase inhibitors. nih.gov

The following table presents binding affinity data for representative pyrazine and naphthalene derivatives at various receptors.

Compound ClassTarget ReceptorBinding Affinity (Kᵢ)SelectivityReference
5,6-Diaryl-pyrazine-2-amidesCannabinoid Receptor 1 (CB1)< 10 nM (antagonist potency)Not specified nih.gov
4-(Naphthalen-1-yl)alkyl Derivatives of 1-CyclohexylpiperazineSigma-2 (σ₂) ReceptorSubnanomolar rangeLow σ₂/σ₁ selectivity researchgate.net
Phthalazine (B143731) and Pyrido[3,4-d]pyridazine DerivativesHistamine H1 ReceptorNot specified (antagonists)Not specified google.com

Modulation of Biological Pathways (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Compounds structurally related to this compound have been shown to modulate critical cellular pathways such as apoptosis and the cell cycle. For instance, a naphthalene diimide derivative was found to induce significant DNA damage in gastric cancer cells, leading to S-phase arrest in the cell cycle. nih.gov Ultimately, cells with irreparable damage underwent mitochondrial apoptosis. nih.gov

Similarly, novel α-cyano indolylchalcones, which are structurally distinct but also aromatic, have been shown to induce both intrinsic and extrinsic apoptotic pathways in colon carcinoma cells. nih.gov The mechanism of action for these compounds involved the regulation of apoptotic and anti-apoptotic proteins, activation of caspases, and induction of cell cycle arrest. nih.gov The pyrazine moiety is also present in compounds that influence apoptosis. nih.gov

The table below outlines the effects of related compounds on key biological pathways.

Compound/Compound ClassCell LineEffectMechanismReference
Naphthalene diimide derivativeGastric cancer cells (AGS)S-phase cell cycle arrest, ApoptosisDNA damage, p53 activation, downregulation of p21 nih.gov
Pyrazolyl-acrylonitrile derivativesColon carcinoma (HCT116)Apoptosis, Cell cycle arrestInhibition of anti-apoptotic proteins, caspase production nih.gov

Studies on Antimicrobial Mechanisms of Action

The antimicrobial potential of pyrazine derivatives has been explored, with a focus on their mechanisms of action. These investigations aim to uncover how these compounds interfere with essential processes in microorganisms, leading to their inhibition or death.

Inhibition of Bacterial Virulence Factors (e.g., Type IV Secretion System ATPase)

While direct evidence for the inhibition of the Type IV Secretion System ATPase by this compound is not currently available in the reviewed literature, this remains a plausible mechanism of action for novel antimicrobial agents. The Type IV secretion system is a key virulence factor in many pathogenic bacteria, and its inhibition can disarm bacteria without necessarily killing them, which may reduce the selective pressure for resistance development. Future studies may explore the potential of pyrazine-naphthalene compounds to target such specific bacterial machinery.

Interaction with DNA (e.g., DNA Strand Breakage, Topoisomerase Inhibition)

The ability of pyrazine-based compounds to interact with DNA is a documented antimicrobial mechanism. nih.gov These low-molecular-weight compounds can act as DNA binders, with the mode of interaction often involving electrostatic forces between the compound and the DNA backbone. nih.gov The strength of this interaction can be influenced by substituents on the pyrazine ring. nih.gov

Furthermore, compounds with structural similarities, such as certain phthalazine derivatives, have been designed as DNA intercalators and inhibitors of topoisomerase II (Topo II). nih.gov These molecules insert themselves between the base pairs of DNA, which can inhibit DNA replication and transcription, and they can also poison the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to apoptotic cell death. nih.gov Similarly, other heterocyclic compounds have been developed as inhibitors of both topoisomerase I and IIα. nih.gov Triazole-diamine derivatives have also been identified as inhibitors of human topoisomerase III beta. mdpi.com A naphthalene diimide derivative has been shown to cause extensive DNA double-strand breaks. nih.gov

The table below summarizes the DNA interaction and topoisomerase inhibition activities of related compounds.

Compound ClassMechanismTargetObserved EffectReference
Pyrazine-based derivativesDNA bindingDNANon-covalent interaction nih.gov
Phthalazine derivativesDNA intercalation, Topoisomerase II inhibitionDNA, Topoisomerase IIPotent cytotoxic activity nih.gov
Pyrazolo[4,3-f]quinoline derivativesTopoisomerase I/IIα inhibitionTopoisomerase I/IIαAntiproliferative activity nih.gov
Naphthalene diimide derivativeDNA damageDNADouble-strand breaks nih.gov
Triazole-diamine derivativesTopoisomerase III beta inhibitionTopoisomerase III betaInhibition of relaxation activity mdpi.com

Investigation of Metabolic Pathways and Enzyme Systems

Mitochondrial uncouplers are molecules that can dissipate the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This process uncouples nutrient oxidation from ATP synthesis, leading to an increase in oxygen consumption and heat production.

Research into compounds structurally related to this compound, such as certain nih.govvetmeduni.ac.atnih.govoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives like BAM15, has demonstrated significant mitochondrial uncoupling activity. nih.gov These molecules act as protonophores, carrying protons across the inner mitochondrial membrane independent of ATP synthase. vetmeduni.ac.at The uncoupling activity is typically assessed by measuring the oxygen consumption rate (OCR) in cells; an increase in OCR in the presence of a compound is indicative of mitochondrial uncoupling. nih.govnih.gov

Structure-activity relationship (SAR) studies on these related pyrazine derivatives have revealed that specific structural features are essential for their uncoupling function. nih.gov For instance, the presence of the pyrazine and aniline (B41778) moieties are often crucial for activity. nih.gov The N-H proton of the aniline ring is suggested to be the source of the acidic proton that is transported across the mitochondrial membrane. nih.gov

The uncoupling potential of these compounds is often quantified by their EC50 value, which represents the concentration at which the compound elicits half of its maximal effect on oxygen consumption. For example, a derivative of a related pyrazine compound, 10b, was found to have an EC50 value of 190 nM in L6 myoblast cells. nih.gov

CompoundCell LineAssayEC50 (nM)Reference
Compound 10b (related pyrazine derivative)L6 Myoblast CellsOxygen Consumption Rate (OCR)190 nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds. nih.gov Inhibition of these enzymes can lead to significant alterations in the metabolism of other substances, a phenomenon known as drug-drug interactions in a clinical context. nih.gov

In non-clinical research, the potential of a compound to inhibit CYP enzymes is a critical aspect of its biochemical profile. Various pyrazine-containing compounds have been investigated for their effects on CYP enzymes. For instance, 2-(allylthio)pyrazine (B1227732) has been shown to be a competitive inhibitor of cytochrome P450 2E1 (CYP2E1), with a Ki (inhibition constant) of 12 µM in in-vitro studies. nih.gov This inhibition was demonstrated by a decrease in the metabolic activity of CYP2E1-specific substrates. nih.gov

The mechanism of inhibition can vary, including reversible competitive inhibition, non-competitive inhibition, and irreversible mechanism-based inhibition. nih.gov For pyrazine derivatives, competitive inhibition has been observed, where the compound competes with the substrate for binding to the active site of the enzyme. nih.gov

Investigations into the inhibitory effects of compounds on specific CYP isoforms are crucial for understanding their interaction potential. While direct studies on this compound are not extensively documented in the provided search results, the known inhibitory activity of other pyrazine derivatives on enzymes like CYP2E1 provides a basis for expecting potential interactions with the cytochrome P450 system. nih.gov

CompoundCYP450 IsoformInhibition TypeInhibition Constant (Ki)Reference
2-(allylthio)pyrazineCYP2E1Competitive12 µM nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine Derivatives

Systematic Modification of the Naphthalene (B1677914) Moiety and its Impact on Activity

Table 1: Impact of Naphthalene Positional Isomerism on Receptor Binding Affinity

CompoundNaphthalene AttachmentPredicted Binding Affinity (IC₅₀)Rationale for Activity Change
I 1-yl (Parent)50 nMOptimal fit in the hydrophobic binding pocket.
II 2-yl (Isomer)500 nMAltered vector and geometry leads to steric clashes or suboptimal interactions with key residues in the target site.

Note: The data in this table is illustrative and based on established medicinal chemistry principles to demonstrate the potential effects of positional isomerism.

Introducing substituents onto the naphthalene ring is a classic medicinal chemistry strategy to fine-tune activity. The nature and position of these substituents can modulate electronic properties, lipophilicity, and steric bulk, thereby influencing binding interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electron density of the aromatic system, affecting its interaction with electron-rich or electron-poor domains of a target protein.

SAR studies on related naphthalene-containing scaffolds like naphthalene diimides have shown that modifying peripheral groups significantly affects biological outcomes, such as antiparasitic activity. nih.gov Similarly, in the design of kinase inhibitors, specific substitutions on a naphthalene ring system were found to be critical for achieving high potency and selectivity. bohrium.com The introduction of functional groups can also provide new vectors for hydrogen bonding or block undesirable metabolic pathways.

Table 2: Influence of Naphthalene Ring Substituents on Biological Activity

Compound IDSubstituent on Naphthalene RingPositionObserved Activity (IC₅₀)Key Interaction Mediated
IIIa -H (Parent)-50 nMBaseline hydrophobic interaction.
IIIb -OCH₃4-position25 nMElectron-donating group enhances π-stacking; potential H-bond acceptor.
IIIc -Cl7-position45 nMHalogen bond formation; increased lipophilicity.
IIId -OH6-position80 nMPotential for new hydrogen bond, but may increase polarity unfavorably.
IIIe -CF₃5-position120 nMStrong electron-withdrawing group may create unfavorable electronic interactions or steric hindrance.

Note: The data presented is hypothetical, illustrating the principles of substituent effects on molecular activity based on findings from related chemical series.

Exploration of Substitutions on the Pyrazine (B50134) Core for Modulating Biological and Physicochemical Properties

The 2,6-diaminopyrazine core serves as a central scaffold, with its nitrogen atoms and amino groups acting as key hydrogen bond donors and acceptors. Modifying this core is a powerful strategy for modulating biological activity and physicochemical properties like solubility and membrane permeability.

The amino groups at the C2 and C6 positions are critical for forming hydrogen bonds with target proteins. Their modification can drastically alter the binding mode and affinity of the compound. Common modifications include acylation to form amides, or alkylation to form secondary or tertiary amines. Such changes impact the hydrogen bond donating capacity and introduce steric bulk. The existence of amine or amide groups on a pyrazine ring is often a feature of compounds with potential as medicinal agents. imist.ma For instance, converting a primary amine to an acetyl amide replaces a hydrogen bond donor with a larger, more planar group that has a hydrogen bond acceptor (the carbonyl oxygen). This can reorient the molecule in the binding site or allow it to access new interaction points. Studies on other diamino systems, like 1,5-diamino-naphthalene, have demonstrated that even mono-amidation can significantly alter the molecule's electronic and antioxidant properties. nih.gov

Table 3: Effect of Amino Group Modification on Target Inhibition

Compound IDModification at C2-NH₂Modification at C6-NH₂Resulting Change in PropertyImpact on Potency
IVa -NH₂ (Parent)-NH₂ (Parent)Two H-bond donor sites.Baseline
IVb -NHCOCH₃-NH₂Loss of one H-bond donor; increased steric bulk; addition of H-bond acceptor.Potentially decreased or increased, depending on target topology.
IVc -N(CH₃)₂-NH₂Loss of H-bond donor; increased basicity and steric bulk.Likely decreased due to loss of key interaction.
IVd -NHCOCH₃-NHCOCH₃Symmetrical modification; loss of both primary amine H-bond donors.Significant change in binding mode; likely reduced activity.

Note: This table provides an illustrative guide to the expected outcomes of amino group modifications based on general SAR principles.

The pyrazine ring itself has positions (C3 and C5) that are amenable to substitution, offering another avenue for molecular optimization. The introduction of different functional groups at these positions can modulate the electronic character of the heterocyclic ring and introduce new steric or electronic interactions. Research has shown that incorporating functionalities such as bromo, methyl, or methoxy (B1213986) groups onto pyrazine rings can confer antiproliferative activities. imist.ma Synthetic methods like the Suzuki cross-coupling have been successfully used to introduce aryl groups onto brominated pyrazine cores, demonstrating the feasibility of adding significant bulk and new interaction capabilities to the scaffold. researchgate.netmdpi.com Adding a cyano group, for example, introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor. researchgate.net Conversely, adding a small alkyl group like methyl could provide a beneficial hydrophobic interaction with a specific sub-pocket of the target protein.

Table 4: SAR of Substitutions at the C5 Position of the Pyrazine Ring

Compound IDSubstituent at C5Electronic EffectPredicted Impact on Activity
Va -H (Parent)NeutralBaseline activity.
Vb -BrElectron-withdrawing; potential for halogen bonding.May increase affinity if a halogen bond donor is present.
Vc -CH₃Weakly electron-donating; adds lipophilicity.May enhance binding through favorable hydrophobic contact.
Vd -PhenylBulky; extends π-system.Could increase affinity through additional π-stacking but may also cause steric clash.

Note: The data is illustrative, based on established principles for modifying heterocyclic scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

As a library of 3-(naphthalen-1-yl)pyrazine-2,6-diamine derivatives is synthesized and tested, the resulting data can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors.

The process involves aligning the structures of the synthesized analogs and calculating a wide range of descriptors, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological, among others. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov

A robust QSAR model, validated by statistical metrics like a high squared correlation coefficient (R²) and a high predictive squared correlation coefficient (Q²), can be a powerful predictive tool. nih.govnih.gov It can help in:

Identifying the key physicochemical properties that drive biological activity for this class of compounds.

Predicting the activity of virtual or yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Guiding the design of new analogs with potentially improved potency by suggesting optimal values for key descriptors.

For instance, a QSAR model might reveal that high activity is correlated with a specific range of lipophilicity, the presence of a hydrogen bond donor at a certain position, and a negative electrostatic potential in a particular region of the molecule. Such insights are invaluable for the rational, computer-aided design of next-generation derivatives.

Rational Design Strategies for Enhanced Specificity and Potency

Without published research, any discussion on the rational design of this compound derivatives would be purely speculative. Typically, this section would involve the analysis of co-crystal structures of the compound or its analogs with their biological target, guiding medicinal chemists in modifying the molecule to improve interactions with specific amino acid residues. Common strategies include:

Scaffold Hopping: Replacing the pyrazine core with other heterocyclic systems to explore different binding modes and intellectual property space.

Fragment-Based Growth: Attaching small chemical fragments to the core structure to probe for new interactions within the target's binding pocket.

Structure-Based Drug Design: Utilizing computational models and X-ray crystallography data to design modifications that enhance binding affinity and selectivity.

The absence of such studies for this specific compound family makes it impossible to provide a detailed account of design strategies.

Conformational Analysis and its Influence on SAR

Conformational analysis is crucial for understanding how the three-dimensional shape of a molecule affects its biological activity. For this compound, key considerations would include:

Rotational Barriers: The energy required to rotate the naphthalene group relative to the pyrazine ring would significantly influence the molecule's preferred shape.

Influence of Substituents: The addition of other chemical groups would alter the conformational preferences and, consequently, the biological activity.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are typically employed for these analyses. However, no such studies have been published for this compound.

Exploration of Non Clinical Applications for 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine

Applications in Materials Science

The field of materials science is continually in search of novel organic molecules with tailored electronic and photophysical properties for the development of next-generation devices. The fusion of the electron-deficient pyrazine (B50134) ring with the electron-rich naphthalene (B1677914) system in 3-(naphthalen-1-yl)pyrazine-2,6-diamine suggests its potential as a valuable component in organic electronics.

Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are at the heart of flexible and low-cost electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which governs charge transport and electronic energy levels. Pyrazine derivatives, known for their electron-deficient nature, are actively being explored for their electron-transporting capabilities. Research into 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the inclusion of a pyrazine core can lead to enhanced electron-transporting properties. researchgate.netconsensus.apprsc.org Quantum chemical calculations on these systems have revealed that the nitrogen atoms in the pyrazine ring can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. researchgate.netrsc.org

The naphthalene component of this compound is also known to impart useful photophysical properties. Studies on naphthalene-bridged disilanes have demonstrated that the naphthalene unit contributes to extended conjugation and can influence the material's absorption and emission characteristics. nih.gov The combination of the pyrazine and naphthalene moieties in a single molecule could therefore result in a material with ambipolar charge transport characteristics or tunable electronic properties, making it a candidate for use in organic field-effect transistors (OFETs) and other optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a prominent technology in modern displays and lighting. The efficiency and color of an OLED are determined by the emissive materials used. The unique electronic structure of this compound suggests its potential as either an emissive layer component or a host material in OLED devices.

Pyrazine-containing compounds have been successfully employed to enhance the performance of OLEDs. For instance, doping an emissive polymer with a 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine has been shown to significantly increase the external quantum efficiency of the device, a phenomenon attributed to the improved electron-transporting properties of the pyrazine derivative. researchgate.netrsc.org Furthermore, donor-acceptor compounds that incorporate a pyrazine unit have been synthesized and used as the active elements in OLEDs, with some devices exhibiting maximum external quantum efficiencies that exceed the theoretical limit for traditional fluorescent emitters. rsc.org

The naphthalene group can also play a crucial role in the emissive properties of OLED materials. Perylene diimide derivatives featuring naphthalene substituents have been investigated as red and deep-red emitters in solution-processable OLEDs. rsc.org The steric hindrance provided by the naphthalene units can help to control intermolecular interactions in the solid state, which is critical for achieving high emission efficiency. rsc.org The combination of a pyrazine core for electron transport and a naphthalene moiety for luminescence could lead to highly efficient and color-tunable OLEDs.

Chemical Probes and Biosensors

The development of sensitive and selective chemical probes is essential for applications ranging from environmental monitoring to medical diagnostics. The inherent fluorescence of many naphthalene derivatives, coupled with the coordinating ability of the pyrazine-diamine scaffold, makes this compound an attractive candidate for the design of new sensors.

Development as Fluorescent Probes for Biological Systems

Fluorescent probes are powerful tools for visualizing and quantifying biological molecules and ions. Naphthalene-based fluorophores are widely used due to their excellent photophysical properties, including high quantum yields and large Stokes shifts. nih.gov Researchers have successfully developed naphthalene derivatives as fluorescent probes for the detection of various species. For example, a naphthalene derivative has been engineered into a highly sensitive and selective fluorescent probe for nitroxyl (B88944) (HNO), a biologically relevant molecule. researchgate.net In another study, a fluorescent probe based on a naphthalene derivative was used for the quantitative detection of aluminum ions (Al³⁺) in complex samples like traditional Chinese medicines. nih.gov

The this compound molecule could be functionalized to create a "turn-on" or "turn-off" fluorescent response upon binding to a specific analyte. The diamine groups on the pyrazine ring could act as binding sites, and the naphthalene unit would serve as the fluorescent reporter. The interaction with an analyte could modulate the electronic properties of the molecule, leading to a change in its fluorescence intensity or wavelength.

Selective Anion Sensing Capabilities

The detection of anions is a significant challenge in analytical chemistry due to their diverse geometries and solvation properties. The pyrazine-diamine structure within this compound provides potential coordination sites for metal ions, which can then act as recognition centers for anions.

Research on related compounds has demonstrated the feasibility of this approach. For example, nickel(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been shown to form different supramolecular structures depending on the counter-anion present (perchlorate vs. nitrate), a result of hydrogen bonding interactions between the amino groups and the anions. This indicates that the core structure is sensitive to the nature of the anion. While direct studies on the anion sensing capabilities of this compound are not yet available, the underlying principles suggest its potential in this area. The formation of a metal complex with this ligand could create a specific binding pocket for certain anions, leading to a detectable optical or electrochemical signal.

Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazine ring and the amino groups of this compound make it an excellent ligand for coordinating with a wide range of metal ions. The resulting metal complexes could exhibit interesting catalytic properties or serve as building blocks for more complex supramolecular structures.

The coordination chemistry of pyrazine derivatives is a rich and well-studied field. Pyrazine-functionalized ruthenium(II) complexes have been investigated as visible-light-activated photobases, where light absorption triggers a change in the basicity of the pyrazine unit. nih.gov This property could be harnessed for photocatalytic applications. Moreover, coordination complexes based on ligands containing a 2,6-bis[1-(phenylimino)ethyl] pyridine (B92270) scaffold have been shown to be effective catalysts for the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide. nih.gov This demonstrates the potential of multidentate nitrogen-containing ligands to facilitate important chemical transformations.

The coordination of this compound to metal ions could lead to catalysts with unique reactivity. The naphthalene moiety could influence the steric and electronic environment around the metal center, potentially leading to enhanced selectivity or activity in catalytic reactions. Furthermore, the ability of pyrazine derivatives to bridge multiple metal centers could be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting porous structures and catalytic sites.

Below is a table summarizing the potential applications and the key structural features of this compound that make it suitable for these roles.

Application AreaRelevant Structural FeaturesPotential Function
Organic Semiconductors Electron-deficient pyrazine ring, extended conjugation from naphthaleneElectron transport, ambipolar charge transport
OLEDs Pyrazine core, naphthalene chromophoreEmissive layer, host material, enhanced electron transport
Fluorescent Probes Naphthalene fluorophore, diamine binding sitesAnalyte detection through fluorescence modulation
Anion Sensing Pyrazine-diamine scaffold for metal coordinationIndirect anion detection via metal complex formation
Catalysis Nitrogen-rich coordination sitesLigand in catalytic metal complexes, photocatalysis

Corrosion Inhibition Applications

There is no published research available that details the use of this compound as a corrosion inhibitor. While pyrazine and naphthalene derivatives have been investigated separately for their anti-corrosion properties, studies specifically documenting the efficacy, mechanism, or performance data of this particular compound are absent from the scientific record. Therefore, no data tables or detailed research findings on its corrosion inhibition applications can be provided.

Role as a Chemical Biology Tool for Mechanistic Investigations

Similarly, a thorough search did not yield any studies where this compound has been utilized as a chemical biology tool. There is no information available on its application for mechanistic investigations of biological pathways, its use as a chemical probe, or any related research. Consequently, it is not possible to detail its role in this area.

Future Research Directions and Perspectives for 3 Naphthalen 1 Yl Pyrazine 2,6 Diamine

Development of Advanced Synthetic Methodologies

Future research into 3-(Naphthalen-1-yl)pyrazine-2,6-diamine will necessitate the development of more advanced and efficient synthetic methodologies. While classical methods for creating pyrazine (B50134) rings exist, the focus will shift towards greener, more atom-economical, and versatile synthetic routes.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a powerful tool for rapidly generating libraries of diverse pyrazine derivatives. researchgate.net MCRs are known for their high efficiency and ability to create complex molecules from simple precursors, which could dramatically reduce the time and resources required for synthesis. researchgate.net

Greener Synthesis Protocols: Environmentally benign methods, such as one-pot synthesis, are becoming increasingly important. researchgate.net Research into solvent-free reactions or the use of less hazardous solvents and reagents will be crucial for the sustainable production of this compound and its analogs. researchgate.net

Catalytic Methods: The use of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized heterocycles. nih.govopenaccessjournals.com Further exploration of novel catalysts could enable more precise and selective introduction of the naphthalene (B1677914) moiety and other functional groups onto the pyrazine core, leading to compounds with fine-tuned properties.

A comparative look at potential synthetic improvements is detailed in the table below.

MethodologyCurrent ApproachFuture DirectionPotential Advantages
Reaction Type Stepwise, linear synthesisMulticomponent Reactions (MCRs)Increased efficiency, diversity, reduced waste
Environmental Impact Use of conventional solvents/reagentsGreen chemistry principlesReduced environmental footprint, cost-effectiveness
Catalysis Stoichiometric reagentsAdvanced transition-metal catalysisHigher selectivity, milder reaction conditions

Integration of Artificial Intelligence and Machine Learning in Molecular Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds like this compound. These computational tools can accelerate the drug discovery process by predicting molecular properties and identifying promising candidates. ijhespub.org

Future research directions in this area include:

Generative Models: Deep learning models can be trained on existing libraries of active compounds, such as pyrazine derivatives, to generate novel molecular structures with a high probability of desired biological activity. tandfonline.comnih.gov This approach can rapidly expand the chemical space around the core this compound scaffold. tandfonline.comnih.gov

Predictive SAR: Machine learning algorithms can be employed to build robust Structure-Activity Relationship (SAR) models. By analyzing how changes in the molecular structure affect biological activity, these models can guide the synthesis of more potent and selective compounds. For instance, partial least squares discriminant analysis (PLS-DA) has been used to evaluate the SAR of hederagenin–pyrazine derivatives, demonstrating the profound effect of the pyrazine moiety on antitumor activity. mdpi.com

Virtual Screening: Large virtual libraries of compounds based on the this compound framework can be screened against biological targets using computational docking and molecular dynamics simulations. tandfonline.comnih.gov This allows for the prioritization of a smaller number of high-potential candidates for chemical synthesis and biological testing, saving significant time and resources.

Exploration of Novel Biological Targets and Mechanistic Pathways In Vitro

While the full biological profile of this compound is yet to be elucidated, the pyrazine and diaminopyrimidine scaffolds are present in many biologically active molecules, suggesting a wide range of potential therapeutic applications. nih.govnih.gov Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets.

Potential areas of investigation include:

Kinase Inhibition: Many kinase inhibitors feature a core structure similar to diaminopyrimidine, which can form key hydrogen bond interactions within the ATP-binding site of kinases. nih.gov Focal Adhesion Kinase (FAK), a protein tyrosine kinase overexpressed in many cancers, is a promising target. nih.gov Derivatives of this compound could be evaluated for their FAK inhibitory activity.

Adenosine (B11128) Receptor Antagonism: Benzimidazole-pyrazine derivatives have been identified as antagonists of the Adenosine A2B receptor (A2BAR), a novel target for cancer immunotherapy. tandfonline.comnih.gov Given the structural similarities, this compound could be explored for its potential to modulate this and other adenosine receptor subtypes.

Antiviral Activity: Phenotypic screening of chemical libraries has led to the discovery of potent broad-spectrum antiviral inhibitors. nih.gov The this compound scaffold could be tested for activity against a range of viruses, with subsequent efforts focused on identifying its specific molecular target, such as the human dihydroorotate (B8406146) dehydrogenase. nih.gov

Potential Target ClassExample TargetTherapeutic AreaRationale
Protein Kinases Focal Adhesion Kinase (FAK)OncologyDiaminopyrimidine scaffold is a known kinase hinge-binder. nih.gov
G-Protein Coupled Receptors Adenosine A2B Receptor (A2BAR)Immuno-oncologyPyrazine derivatives have shown activity as A2BAR antagonists. tandfonline.comnih.gov
Viral Enzymes/Host Factors Dihydroorotate DehydrogenaseInfectious DiseaseBroad-spectrum antiviral activity often involves host-cell targets. nih.gov

Expansion into Diverse Non-Clinical Technological Applications

Beyond their biomedical relevance, heterocyclic compounds are finding increasing use in materials science. openaccessjournals.commdpi.com The unique electronic and photophysical properties of the naphthalene and pyrazine rings suggest that this compound could be a valuable building block for novel functional materials.

Future research could explore applications in:

Organic Electronics: The aromatic and electron-deficient nature of the pyrazine ring, combined with the extended π-system of the naphthalene group, makes this scaffold a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chemical Sensors: The diamine functional groups could act as binding sites for specific analytes. By incorporating this molecule into a polymer matrix or onto a sensor surface, it may be possible to develop novel chemical sensors where binding events lead to a detectable change in fluorescence or conductivity.

Advanced Polymers: The diamine functionality allows this compound to be used as a monomer in the synthesis of high-performance polymers, such as polyimides or aramids. These materials could exhibit enhanced thermal stability, mechanical strength, and unique optoelectronic properties due to the incorporated heterocyclic and aromatic structures.

Multidisciplinary Research Collaborations for Comprehensive Characterization and Application Development

The full potential of this compound can only be realized through a concerted, multidisciplinary research effort. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various scientific fields. nih.gov

Effective development will require collaborations between:

Organic and Medicinal Chemists: To design and execute advanced synthetic strategies and create libraries of derivatives for testing. nih.govnih.gov

Computational Scientists: To employ AI, machine learning, and molecular modeling to guide compound design, predict properties, and elucidate mechanisms of action. tandfonline.comnih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo screening, identify novel biological targets, and characterize the pharmacological effects of the compounds. nih.gov

Materials Scientists and Engineers: To explore the non-clinical applications of the compound in areas like electronics and polymer science. openaccessjournals.com

Such collaborative efforts have been shown to accelerate the pace of discovery, leading to a more comprehensive understanding of a compound's potential and paving the way for innovative therapeutic and technological applications. nih.gov

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